molecular formula C12H17NO3 B1251291 N,N,N-trimethyltyrosine

N,N,N-trimethyltyrosine

Cat. No. B1251291
M. Wt: 223.27 g/mol
InChI Key: KDVBLCRQNNLSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosine betaine is an amino acid betaine derived from tyrosine. It is an amino-acid betaine and a tyrosine derivative.

Scientific Research Applications

NMR Studies of Protein-Protein and Protein-Ligand Interactions

A study by Abdelkader et al. (2021) explores the use of Trimethylsilyl (TMS) groups as NMR probes in biological macromolecules. They reported a system for genetic encoding of N6-(((trimethylsilyl)methoxy)carbonyl)-l-lysine (TMSK) for site-specific incorporation into proteins. This method is significant for studying protein structure and function, offering an inexpensive and convenient NMR probe for detecting ligand binding and measuring the rate of conformational change and protein dimerization by paramagnetic relaxation enhancement (Abdelkader et al., 2021).

Development of Latent Fluorophores

Chandran, Dickson, and Raines (2005) described the synthesis and use of a new class of latent fluorophores based on the trimethyl lock. These fluorophores exhibit unique advantages, including stability in biological environments and rapid yield upon acetyl-group hydrolysis by specific enzymes. This innovation is crucial for research in biological sciences, offering novel latent fluorophores for various applications (Chandran, Dickson, & Raines, 2005).

Synthesis of N,N'-diBoc-dityrosine and dityrosine

Lee et al. (2011) presented an alternative method for the preparation of N,N'-diBoc-dityrosine (DBDY) from N-Boc-l-tyrosine using horseradish peroxidase (HRP) catalysis. This method yields DBDY with a purity of 89.7% and is advantageous for binding to polymers, amino acids, drugs, antibodies, etc. This study contributes to the field of biochemical synthesis and analysis of oxidative protein damage biomarkers (Lee et al., 2011).

Preparation of Trityl Derivatives of Amino Acids

Rabinovich et al. (2004) obtained N-trityl-substituted amino acids, including tyrosine, with the aid of the silylation reaction. This research is significant in the field of organic chemistry and offers insights into the preparation and characterization of amino acid derivatives, which can have various applications in biological and chemical studies (Rabinovich et al., 2004).

Matrix-Assisted Laser Desorption/Ionization-Tandem Mass Spectrometry

Hirota et al. (2003) discussed the use of Epsilon-N,N,N-trimethyllysine in mass spectrometry, especially in the analysis of post-translational modifications of proteins. This technique is crucial for identifying specific protein modifications, aiding in the understanding of protein function and interaction (Hirota et al., 2003).

Chromatin State Mapping in Cells

Mikkelsen et al. (2007) reported the application of sequencing technology for profiling histone modifications, which include lysine trimethylation. Their research provides a framework for the application of comprehensive chromatin profiling, important for understanding cell populations and lineage potential (Mikkelsen et al., 2007).

Asymmetric Synthesis of Novel Sterically Constrained Amino Acids

Soloshonok, Tang, and Hruby (2001) developed a method for asymmetric synthesis of trimethyltyrosine and phenylalanine derivatives. This method is important for the preparation of nonnatural amino acids, contributing to the field of peptide and protein engineering (Soloshonok et al., 2001).

Direct Polycondensation of N-trimellitylimido-L-leucine

Mallakpour et al. (2000) discussed the synthesis of poly(amide–imide)s from N-trimellitylimido-l-leucine. This research is significant for the development of new optically active and thermally stable polymers, which have applications in material science (Mallakpour et al., 2000).

Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides

Lu and Cheng (2008) reported a strategy using N-trimethylsilyl (N-TMS) amine for controlled ring-opening polymerization of amino acid N-carboxyanhydrides. This technique is vital for the synthesis of polypeptides with controlled molecular weights and functionalities (Lu & Cheng, 2008).

properties

Product Name

N,N,N-trimethyltyrosine

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(trimethylazaniumyl)propanoate

InChI

InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)

InChI Key

KDVBLCRQNNLSIV-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)[O-]

synonyms

maokonine
tyrosine betaine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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